molecular formula C7H4BrF3S B1412949 2-Bromo-3-trifluoromethyl-benzenethiol CAS No. 1858256-19-5

2-Bromo-3-trifluoromethyl-benzenethiol

Cat. No. B1412949
M. Wt: 257.07 g/mol
InChI Key: CKAUTTLSQMQBCY-UHFFFAOYSA-N
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Description

“2-Bromo-3-trifluoromethyl-benzenethiol” is a chemical compound with the molecular formula C7H4BrF3S . It has an average mass of 257.071 Da and a monoisotopic mass of 255.916916 Da .


Synthesis Analysis

The synthesis of compounds similar to “2-Bromo-3-trifluoromethyl-benzenethiol” has been reported in various studies. For instance, a regioselective synthesis of DNA targeting agents, 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, was achieved through a one-pot cascade reaction of 3-mercapto[1,2,4]triazoles with trifluoromethyl-β-diktetones .

Scientific Research Applications

Chemical Reactions and Synthesis

2-Bromo-3-trifluoromethyl-benzenethiol is involved in various chemical reactions and synthetic processes. For instance, Zhao et al. (2010) explored the reactions of similar bromo-trifluoromethyl compounds with benzenethiols, demonstrating the formation of addition-elimination and substitution products, highlighting the reactivity of these compounds (Zhao et al., 2010). Additionally, Mongin et al. (1996) discussed the metalation of halobenzotrifluorides, including bromo(trifluoromethyl)benzenes, indicating their potential for selective chemical transformations (Mongin et al., 1996).

Synthesis of Derivatives and Complexes

Thomas et al. (2003) achieved the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, which further underwent condensation and oxidative cyclization to produce benzothiazines and their sulfones, illustrating the compound's utility in synthesizing fluorinated derivatives (Thomas et al., 2003). Kasuga et al. (1978) investigated substitution reactions of phenol and benzenethiol on the chelate ring of certain metal complexes, where benzenethiol was substituted for bromine, showing its role in forming metal complexes (Kasuga et al., 1978).

Reaction Kinetics and Mechanism Studies

Spinelli et al. (1972) studied the kinetics of reactions involving bromo-nitro-thiophens and sodium benzenethiolate, providing insights into the transmission of substituent effects and reaction mechanisms (Spinelli et al., 1972). This kind of research helps in understanding the fundamental chemical properties and reactions of bromo-trifluoromethyl compounds.

Novel Compound Synthesis

Dmowski et al. (2009) discussed the synthesis of trifluoromethyl-bis(trimethoxyphenyl)methane from 1-bromo-1-chloro-2,2,2-trifluoroethane, showcasing the use of bromo-trifluoromethyl compounds in generating unique chemical structures (Dmowski et al., 2009).

properties

IUPAC Name

2-bromo-3-(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3S/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAUTTLSQMQBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266118
Record name Benzenethiol, 2-bromo-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-trifluoromethyl-benzenethiol

CAS RN

1858256-19-5
Record name Benzenethiol, 2-bromo-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858256-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 2-bromo-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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